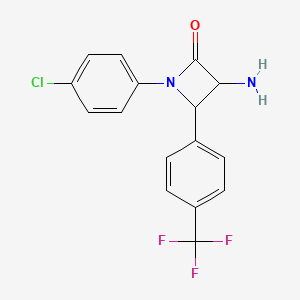![molecular formula C8H11NO B14772506 (4S)-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrrol-4-ol](/img/structure/B14772506.png)
(4S)-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrrol-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S)-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrrol-4-ol is a chiral compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. Its structure consists of a cyclopentane ring fused to a pyrrole ring, with a hydroxyl group at the 4-position and a methyl group at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrrol-4-ol typically involves the cyclization of suitable precursors under specific conditions. One common method is the intramolecular cyclization of a precursor containing both a pyrrole and a cyclopentane moiety. This can be achieved through various cyclization reactions, such as the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4S)-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrrol-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to remove the hydroxyl group or to hydrogenate the double bonds in the pyrrole ring.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of fully hydrogenated bicyclic compounds
Substitution: Formation of halogenated derivatives
Aplicaciones Científicas De Investigación
(4S)-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrrol-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (4S)-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrrol-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the bicyclic structure play crucial roles in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating enzymes, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentanol: A simple cyclopentane derivative with a hydroxyl group.
Pyrrolidine: A saturated five-membered ring containing nitrogen.
Cyclopentapyrrole: A fused bicyclic compound similar to (4S)-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrrol-4-ol but without the hydroxyl group.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a methyl group on the bicyclic structure. This combination of features contributes to its distinct chemical reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C8H11NO |
|---|---|
Peso molecular |
137.18 g/mol |
Nombre IUPAC |
2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrrol-4-ol |
InChI |
InChI=1S/C8H11NO/c1-9-4-6-2-3-8(10)7(6)5-9/h4-5,8,10H,2-3H2,1H3 |
Clave InChI |
CBOJDAHETLICBE-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C2CCC(C2=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


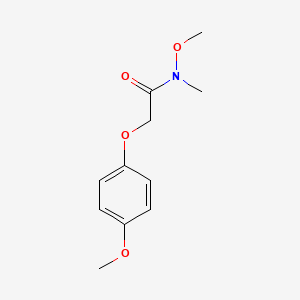
![2-amino-N-ethyl-N-[(2-iodophenyl)methyl]propanamide](/img/structure/B14772433.png)
![3-[(E)-[(3-bromophenyl)methylidene]amino]-2,5,6-trimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B14772436.png)
![2-amino-N-[(3-cyanophenyl)methyl]-N-methylpropanamide](/img/structure/B14772445.png)
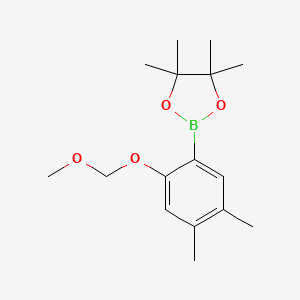
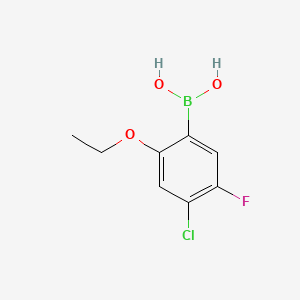
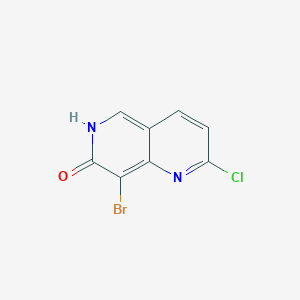
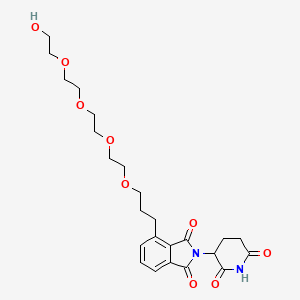
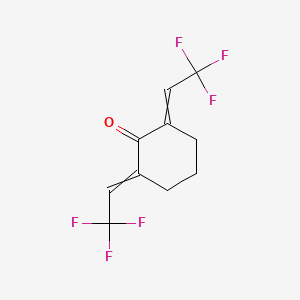
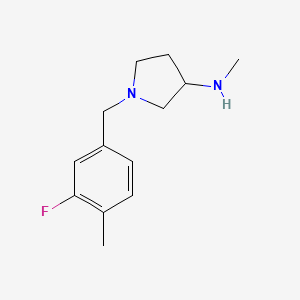
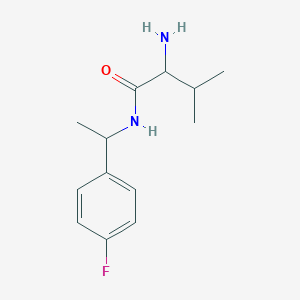

![2-[(4-methoxynaphthalen-1-yl)methyl]guanidine;sulfuric acid](/img/structure/B14772515.png)
